molecular formula C20H22N2O4S B5614114 3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione

3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B5614114
M. Wt: 386.5 g/mol
InChI Key: KRXVKWJVTLVGSE-UHFFFAOYSA-N
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Description

3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[44]nonane-1,6-dione is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[44]nonane core with various functional groups, including a thiazole ring and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method involves the use of unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . The reaction conditions typically include the use of a suitable organocatalyst, such as a chiral amine, under mild conditions to facilitate the cyclization and rearrangement processes.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the reaction, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target but generally include binding to active sites or allosteric sites, leading to changes in protein conformation and function .

Comparison with Similar Compounds

Similar Compounds

    Spiro[4.4]nonane derivatives: These compounds share the spirocyclic core but differ in the attached functional groups.

    Thiazole-containing compounds: These compounds contain the thiazole ring, which imparts specific chemical properties and potential biological activity.

    Toluidine derivatives: These compounds feature the toluidine moiety, which can influence their reactivity and applications.

Uniqueness

3,3,8-Trimethyl-8-[2-(2-toluidino)-1,3-thiazol-4-YL]-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its combination of a spirocyclic core, thiazole ring, and toluidine moiety.

Properties

IUPAC Name

3,8,8-trimethyl-3-[2-(2-methylanilino)-1,3-thiazol-4-yl]-2,7-dioxaspiro[4.4]nonane-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-12-7-5-6-8-13(12)21-17-22-14(9-27-17)19(4)11-20(16(24)26-19)10-18(2,3)25-15(20)23/h5-9H,10-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXVKWJVTLVGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3(CC4(CC(OC4=O)(C)C)C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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